Cas no 941867-01-2 (6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine)

6-Chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 6-position and an amine linkage to a pyridinylmethyl moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for developing biologically active molecules. The presence of both benzothiazole and pyridine rings enhances its ability to interact with diverse biological targets, while the chloro substituent may improve lipophilicity and binding affinity. Its synthetic versatility allows for further functionalization, making it a valuable intermediate for exploring structure-activity relationships in drug discovery or crop protection applications.
6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine structure
941867-01-2 structure
Product name:6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine
CAS No:941867-01-2
MF:C13H10ClN3S
MW:275.756599903107
MDL:MFCD09743198
CID:4660398
PubChem ID:42281690

6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
    • 2-Benzothiazolamine, 6-chloro-N-(2-pyridinylmethyl)-
    • 6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine
    • MDL: MFCD09743198
    • Inchi: 1S/C13H10ClN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
    • InChI Key: NDOLDUHURKFDGQ-UHFFFAOYSA-N
    • SMILES: S1C2=CC(Cl)=CC=C2N=C1NCC1=NC=CC=C1

6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C277171-1g
6-chloro-n-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
941867-01-2
1g
$ 615.00 2022-03-28
Life Chemicals
F2146-0319-0.5g
6-chloro-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine
941867-01-2 95%
0.5g
$436.0 2023-09-06
Chemenu
CM542333-250mg
6-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
941867-01-2 97%
250mg
$352 2024-07-19
AN HUI ZE SHENG Technology Co., Ltd.
CB2146-0319-250mg
6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
941867-01-2 95%+
250mg
¥2315.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CB2146-0319-500mg
6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
941867-01-2 95%+
500mg
¥3512.00 2023-09-15
Enamine
EN300-238522-2.5g
6-chloro-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine
941867-01-2 95%
2.5g
$1370.0 2024-06-19
Life Chemicals
F2146-0319-10g
6-chloro-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine
941867-01-2 95%
10g
$3263.0 2023-09-06
A2B Chem LLC
AY07708-50mg
6-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
941867-01-2 95%
50mg
$247.00 2024-07-18
Enamine
EN300-238522-5g
6-chloro-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine
941867-01-2
5g
$2028.0 2023-09-15
A2B Chem LLC
AY07708-1mg
6-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
941867-01-2 95%
1mg
$245.00 2024-07-18

Additional information on 6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine

Introduction to 6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine (CAS No. 941867-01-2)

6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine, identified by its CAS number 941867-01-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a benzothiazole core, a chloro substituent, and a pyridine methyl group, which collectively contribute to its unique chemical properties and pharmacological relevance.

The benzothiazole scaffold is a well-documented pharmacophore in drug discovery, known for its role in various therapeutic applications. Its presence in 6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine suggests that the compound may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects. The chloro group at the 6-position of the benzothiazole ring often enhances binding affinity to biological targets, making it a valuable moiety in medicinal chemistry.

The N-(pyridin-2-yl)methyl side chain further diversifies the compound's chemical profile. Pyridine derivatives are frequently incorporated into drug molecules due to their ability to interact with biological receptors through hydrogen bonding and hydrophobic interactions. In 6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine, this group may contribute to modulating the compound's solubility and bioavailability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that 6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine may interact with enzymes and receptors involved in metabolic pathways relevant to diseases like diabetes and neurodegeneration. This has spurred interest in synthesizing analogs of this compound to optimize its pharmacological properties.

In vitro studies have begun to explore the potential of 6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine as a lead compound for further development. Initial assays suggest that it may possess inhibitory activity against certain kinases and transcription factors, which are key targets in cancer therapy. The combination of the benzothiazole and pyridine moieties appears to create a versatile framework for designing molecules with enhanced therapeutic efficacy.

The synthesis of 6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-am ine involves multi-step organic reactions that require careful optimization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for preclinical testing.

One of the most promising areas of research involving 6-chloro-N-(pyridin -2 -yl)methyl -1 ,3 -benzothiazol - 2 - am ine is its potential application in treating neurological disorders. Preliminary data suggest that it may modulate neurotransmitter release by interacting with specific receptor subtypes. This opens up avenues for developing novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The compound's structural features also make it an attractive candidate for developing antiviral agents. The benzothiazole core has been shown to disrupt viral replication cycles by inhibiting essential enzymes or proteins. By incorporating additional functional groups like the chloro and pyridine methyl moieties, researchers aim to enhance the compound's specificity and potency against viral pathogens.

Regulatory considerations play a crucial role in advancing 6-chloro-N-(pyridin - 2 - yl )methyl - 1 ,3 -benzothiazol - 2 - am ine into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for human testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential for navigating these regulatory pathways efficiently.

The future of 6-chloro-N-(pyridin - 2 - yl )methyl - 1 ,3 -benzothiazol - 2 - am ine lies in its integration into larger drug discovery programs. By leveraging high-throughput screening technologies and structure-based drug design approaches, researchers can identify derivatives with improved pharmacokinetic profiles and reduced side effects. This iterative process is critical for transforming promising compounds into viable therapeutics.

In conclusion,6-chloro-N-(pyridin - 2 - yl )methyl - 1 ,3 -benzothiazol - 2 - am ine (CAS No. 941867--01-- 2) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Ongoing research continues to uncover new therapeutic applications for this compound, making it a cornerstone of modern drug development efforts.

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